3-Chloro-4-(1-naphthyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(1-naphthyloxy)aniline is an organic compound with the molecular formula C16H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a naphthyloxy group at the 4-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-naphthyloxy)aniline typically involves the reaction of 3-chloroaniline with 1-naphthol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-chloroaniline reacts with 1-naphthol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1-naphthyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(1-naphthyloxy)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural properties and the nature of the target. The naphthyloxy group and the chlorine atom play crucial roles in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but with a fluorine atom instead of the naphthyloxy group.
4-Chloro-3-nitroaniline: Similar structure but with a nitro group instead of the naphthyloxy group.
4-(1-Naphthyloxy)aniline: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-4-(1-naphthyloxy)aniline is unique due to the presence of both the chlorine atom and the naphthyloxy group, which confer distinct chemical and physical properties. These substitutions enhance the compound’s reactivity and make it suitable for specific applications in research and industry .
Properties
CAS No. |
71541-68-9 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
3-chloro-4-naphthalen-1-yloxyaniline |
InChI |
InChI=1S/C16H12ClNO/c17-14-10-12(18)8-9-16(14)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 |
InChI Key |
KEHUAHPETYBKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.